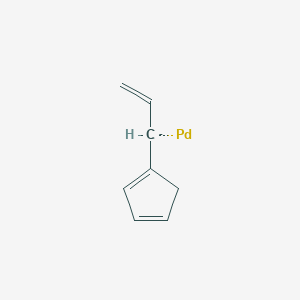

Palladium;1-prop-2-enylcyclopenta-1,3-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

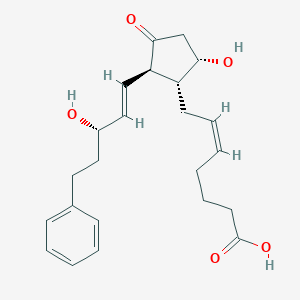

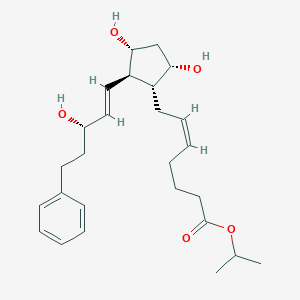

“Palladium;1-prop-2-enylcyclopenta-1,3-diene” is a chemical compound that involves the use of palladium in its structure . It is related to 1,3-dienes, which are organic compounds with two double bonds separated by one single bond .

Synthesis Analysis

The synthesis of 1,3-dienes can be achieved through a palladium-catalyzed allylic alkylation of pronucleophiles with unactivated skipped enynes . Another method involves a catalyst-controlled, tunable, and predictable regiodivergency in transforming the internal aliphatic propargyl esters into diverse libraries of highly substituted 1,3-dienyl and allyl products by Pd-catalysis .Molecular Structure Analysis

The molecular structure of 1,3-dienes, such as “Palladium;1-prop-2-enylcyclopenta-1,3-diene”, involves a planar structure with a conjugated system of pi electrons . This structure allows for unique reactivity and stability properties.Chemical Reactions Analysis

1,3-Dienes can undergo various chemical reactions. For instance, they can participate in Diels-Alder reactions, a type of cycloaddition reaction that yields a functionalized 6-membered ring product . They can also undergo a palladium-catalyzed carbonylation process to form adipic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-dienes can vary. For instance, cyclopentadiene, a type of 1,3-diene, is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction .Scientific Research Applications

Palladium-Catalyzed Coupling Reactions

Palladium plays a crucial role in facilitating complex chemical reactions, particularly in the realm of organic synthesis. A notable application involves the palladium-catalyzed three-component-coupling strategy, which allows for the differential vicinal diarylation of terminal 1,3-dienes. This method regioselectively introduces two different arenes across the terminal alkene of various terminal 1,3-dienes at ambient temperatures, showcasing palladium's ability to mediate complex reactions efficiently (Stokes et al., 2014).

Addition Reactions with Carbonyl Compounds

The intermolecular, palladium-catalyzed addition of the alpha-C-H bond of monocarbonyl and 1,3-dicarbonyl compounds to dienes is another significant application. This process allows for the addition of various carbonyl compounds and nitriles to dienes, demonstrating palladium's versatility in facilitating additions to different substrates. The reaction showcases the ability to form complex molecules from simpler ones, contributing significantly to the synthesis of complex organic molecules (Leitner et al., 2004).

Synthesis of Bicyclic and Heterocyclic Compounds

Palladium-catalyzed reactions are instrumental in synthesizing bicyclic and heterocyclic compounds, which are vital in pharmaceuticals and materials science. For example, the coupling of vinylstannane or vinyl boronic acids with specific substrates yields 1,3-dienes, which then participate in homo- and hetero-Diels-Alder reactions. This process results in novel bicyclic compounds in a highly stereoselective fashion, underscoring the role of palladium in creating structurally complex molecules with potential applications in drug development and materials science (Adelbrecht et al., 2005).

Enantioselective Reactions

Enantioselective reactions, crucial for producing molecules with specific three-dimensional arrangements, are another area where palladium catalysis shines. The use of chiral ligands in palladium-catalyzed reactions has enabled the asymmetric synthesis of various organic compounds. Such reactions are paramount in the pharmaceutical industry, where the chirality of a drug molecule can determine its efficacy and safety. Notably, the palladium-catalyzed asymmetric oxidative 1,2-diamination of 1,3-dienes has been developed, offering a method to synthesize compounds with high enantioselectivity, which is vital for the creation of bioactive molecules with specific stereochemical configurations (Wu et al., 2018).

Future Directions

The future directions in the study and application of 1,3-dienes like “Palladium;1-prop-2-enylcyclopenta-1,3-diene” could involve the development of more efficient and environmentally friendly synthesis methods . There is also potential for further exploration of the unique reactivity and properties of 1,3-dienes in various chemical reactions .

properties

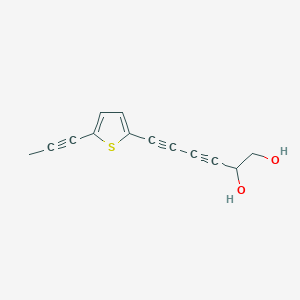

IUPAC Name |

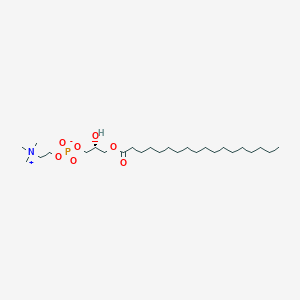

palladium;1-prop-2-enylcyclopenta-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.Pd/c1-2-5-8-6-3-4-7-8;/h2-6H,1,7H2;/q-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKFMURDLHTMLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[CH-]C1=CC=CC1.[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Pd- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium;1-prop-2-enylcyclopenta-1,3-diene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)